3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a butyl group at the 3-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may act as a GABA A receptor positive allosteric modulator, influencing the receptor’s activity by binding to an allosteric site . This interaction can modulate the receptor’s response to its natural ligand, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a bioisostere.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the thiol functionality allows for unique interactions and reactivity compared to other imidazo[4,5-b]pyridine derivatives.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
3-butyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-2-3-7-13-9-8(12-10(13)14)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,14) |
InChI Key |
REFBVGITNPNHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.